2-Ethyl-4-fluoro-1-methoxybenzene
Description
Properties
IUPAC Name |
2-ethyl-4-fluoro-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-3-7-6-8(10)4-5-9(7)11-2/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGKGFVRKKKZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 2 Ethyl 4 Fluoro 1 Methoxybenzene
Reaction Pathways and Transformation Studies
The reaction pathways of 2-Ethyl-4-fluoro-1-methoxybenzene are diverse, encompassing nucleophilic and electrophilic substitutions on the aromatic core, as well as transformations of its side chains.
Nucleophilic Substitution Reactivity at the Aromatic Core
Nucleophilic aromatic substitution (SNAr) reactions are generally facilitated by electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. In this compound, the fluorine atom acts as a potential leaving group. The success of a nucleophilic attack depends on the ability of the substituent groups to stabilize the negative charge developed in the transition state. The generally accepted mechanism for nucleophilic aromatic substitution involves an addition-elimination sequence with the formation of a Meisenheimer-type intermediate. researchgate.net The rate-determining step can be the formation of this intermediate or the expulsion of the leaving group. researchgate.net
Electrophilic Aromatic Substitution Directing Effects of Substituents
In electrophilic aromatic substitution reactions, the substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.commasterorganicchemistry.com The ethyl group (-CH₂CH₃) is a weakly activating group and also an ortho, para-director, primarily through an inductive effect. libretexts.org Conversely, the fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.orgwikipedia.org
When multiple substituents are present, their directing effects can either reinforce or oppose each other. In the case of this compound, the powerful ortho, para-directing effect of the methoxy group is the dominant influence. The ethyl group's directing effect aligns with the methoxy group's, further favoring substitution at positions ortho and para to the methoxy group. The fluorine atom's ortho, para-directing nature also influences the final product distribution.
| Substituent | Electronic Effect | Directing Effect |
| Methoxy (-OCH₃) | Activating (Resonance) | ortho, para |
| Ethyl (-CH₂CH₃) | Activating (Inductive) | ortho, para |
| Fluoro (-F) | Deactivating (Inductive), Donating (Resonance) | ortho, para |
Oxidative and Reductive Transformations of Alkyl Side Chains and Aromatic Ring
The ethyl side chain of this compound can undergo oxidation. For instance, treatment with a strong oxidizing agent like chromyl chloride (CrO₂Cl₂) can oxidize the ethyl group to an acetyl group, a reaction known as the Etard reaction. ncert.nic.in Milder conditions might lead to the formation of a secondary alcohol.
The aromatic ring itself is generally resistant to oxidation due to its inherent stability. However, under harsh conditions, it can be degraded. Reductive transformations are also possible. For example, electrochemical methods have been developed for the hydrodefluorination of fluoroarenes, which involves the cleavage of the carbon-fluorine bond. rsc.org
Carbon-Fluorine Bond Activation and Functionalization
The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making its activation a significant challenge. rsc.org
Mechanistic Insights into C-F Bond Cleavage
Cleavage of the C-F bond in fluoroaromatic compounds can be achieved through various methods, including electrochemical reduction. rsc.org The commonly proposed mechanism for electrochemical C(sp²)-F bond cleavage involves a stepwise dissociative electron transfer, which proceeds through a radical anion intermediate. rsc.org However, alternative mechanisms where the initially formed arylfluoride radical anion undergoes chemical steps before C-F bond cleavage have also been suggested. rsc.org Metalloenzymes have also been shown to catalyze the cleavage of the robust C-F bond. rsc.orgnih.gov
Stability of Fluorinated Moieties under Acidic and Basic Conditions
The stability of fluorinated aromatic compounds is generally high. The C-F bond is resistant to both acidic and basic conditions. However, under specific and often harsh conditions, cleavage can occur. For instance, nucleophilic aromatic substitution can be achieved under basic conditions, especially with strong nucleophiles. nih.gov While generally stable, the fluorine substituent can influence the acidity of other protons in the molecule. For example, the presence of fluorine atoms can affect the acidity of nearby C-H bonds. acs.org The stability of fluorinated compounds allows for their use in various applications, including as tracers in metabolic studies under anaerobic conditions. asm.org
Exploration of Reaction Mechanisms
The synthesis and reactivity of fluorinated aromatic ethers like this compound are of significant interest due to their presence in various functional materials and pharmaceuticals. Understanding the mechanisms of their formation is crucial for developing efficient and selective synthetic methodologies. This section explores key aspects of the reaction mechanisms relevant to this class of compounds.
Investigation of Radical Intermediates in Aromatic Ether Synthesis
Detailed investigations specifically documenting the role or presence of radical intermediates in the synthesis of this compound are not extensively covered in the available literature. Synthetic routes to aromatic ethers often proceed through nucleophilic or electrophilic aromatic substitution pathways, which typically involve ionic intermediates rather than radical species.
Crossover Experiments for Mechanistic Elucidation
Specific crossover experiments designed to elucidate the reaction mechanism for the synthesis of this compound have not been detailed in the surveyed scientific literature. Such experiments are powerful tools for determining whether a reaction proceeds through an intermolecular or intramolecular pathway, but their application to this particular compound has not been reported.
Role of Specific Catalysts and Reagents in Guiding Reaction Pathways
The choice of catalysts and reagents plays a critical role in directing the outcome of reactions involving the synthesis of complex molecules. In the context of synthesizing substituted aromatic ethers, the acidity of the reaction medium can be a key factor in controlling product distribution. Research into the reactivity of olefins in strongly acidic media like hydrogen fluoride (B91410)/pyridine (HF/Pyridine) demonstrates how reaction pathways can be finely tuned. acs.org
Primary oxocarbenium ions, which are highly reactive intermediates, can be generated in superacidic solutions. acs.org Their subsequent reaction with nucleophiles, such as substituted styrenes, can be modulated to favor different products. By adjusting the acidity of the HF/Pyridine medium, the reaction of olefins can be selectively directed toward either fluoro-alkoxymethylation or hydro-hydroxymethylation. acs.org
For instance, in a less acidic medium (e.g., 65% HF/Pyridine), the reaction of an olefin with a methoxy-source like dimethoxymethane (B151124) can lead to the formation of a γ-fluoroether. In a more acidic environment (e.g., 85% HF/Pyridine), the same reactants can yield an alcohol product. This control is achieved by influencing the fate of the cationic intermediate formed after the initial electrophilic addition. The intermediate can be trapped by a fluoride ion from the medium or undergo a 1,5-hydride transfer, with the outcome being dependent on the medium's acidity. acs.org
The table below illustrates the chemodivergent functionalization of an olefin (4-nitrostyrene) with dimethoxymethane, showcasing the influence of the HF/Pyridine concentration on the reaction outcome. acs.org
| Reactant | Reagent | Catalyst System | Product | Yield |
| 4-Nitrostyrene | Dimethoxymethane | 70% HF/Pyridine | γ-fluoroether (2a) | Traces |
| 4-Nitrostyrene | Dimethoxymethane | 85% HF/Pyridine | Alcohol (3a) | 78% |
This principle of tuning acidity to guide reaction pathways is a powerful tool in organic synthesis. While not specifically detailing the synthesis of this compound, this methodology is directly applicable to the formation of the fluoro and methoxy functionalities present in the molecule. The use of specific reagents, such as 2-methoxyethoxymethyl chloride (MEM-Cl), can also introduce different functional groups by trapping the carbocationic intermediate with other nucleophiles like chloride ions. acs.org This highlights the versatility of catalyst and reagent selection in achieving desired molecular architectures.
Advanced Spectroscopic Characterization of 2 Ethyl 4 Fluoro 1 Methoxybenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. For 2-Ethyl-4-fluoro-1-methoxybenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive understanding of its atomic connectivity and electronic environment.
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, methoxy (B1213986), and ethyl protons. The aromatic region will show complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. The ethyl group will present as a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons. The methoxy group will appear as a singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-donating methoxy group, the alkyl substituent, and the electronegative fluorine atom. The carbon directly bonded to fluorine will show a characteristic large coupling constant (¹JCF).
Predicted ¹H and ¹³C NMR Data for this compound:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ (ethyl) | ~1.2 | ~16 |
| -CH₂- (ethyl) | ~2.6 | ~23 |
| -OCH₃ | ~3.8 | ~56 |
| Aromatic CH | ~6.7-7.1 | ~113-128 |
| Aromatic C-O | ~153 | |
| Aromatic C-F | ~158 (d, ¹JCF ≈ 240 Hz) | |
| Aromatic C-C₂H₅ | ~130 | |
| Aromatic C | ~115-125 |
Note: Predicted values are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum will provide valuable information about the electronic effects of the substituents on the aromatic ring. The chemical shift of the fluorine atom is influenced by the electron-donating methoxy group and the ethyl group. Furthermore, the fluorine signal will exhibit coupling to the adjacent aromatic protons, providing further structural confirmation. The magnitude of these coupling constants (JHF) depends on the number of bonds separating the interacting nuclei.
Predicted ¹⁹F NMR Data for this compound:
| Parameter | Predicted Value |
| Chemical Shift (δ) | -115 to -125 ppm (relative to CFCl₃) |
| Coupling Constants | ³JHF (ortho) ≈ 7-10 Hz, ⁴JHF (meta) ≈ 4-6 Hz |
Note: The predicted chemical shift range for aromatic fluorine compounds can be broad and is sensitive to solvent and substituent effects.
Solid-state NMR (ssNMR) spectroscopy, particularly with magic angle spinning (MAS), is a powerful technique for characterizing the structure and dynamics of molecules in the solid state. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment in a crystalline lattice. For this compound, high-resolution solid-state ¹³C and ¹⁹F NMR spectra can be obtained using CP-MAS (Cross-Polarization Magic Angle Spinning) techniques. These spectra can reveal the presence of different crystalline forms (polymorphs) by showing distinct sets of isotropic chemical shifts for each crystallographically inequivalent molecule in the unit cell. Furthermore, ssNMR can be used to probe intermolecular interactions and packing arrangements within the crystal structure.
Vibrational Spectroscopy (IR and Raman)
FTIR spectroscopy is an essential tool for identifying the functional groups present in this compound. The spectrum will show characteristic absorption bands for the C-H bonds of the aromatic ring and the alkyl groups, the C-O bond of the methoxy group, and the C-F bond.
Characteristic FTIR Absorption Bands for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2975-2850 |
| C=C Aromatic Ring Stretch | 1600-1450 |
| C-O-C Asymmetric Stretch | 1275-1200 |
| C-O-C Symmetric Stretch | 1075-1020 |
| C-F Stretch | 1250-1020 |
Note: These are general ranges, and the exact positions of the peaks can be influenced by the substitution pattern and intermolecular interactions.
Raman spectroscopy is a complementary technique to FTIR that is particularly sensitive to non-polar bonds and symmetric vibrations. It is a valuable tool for studying the skeletal vibrations of the aromatic ring and for conformational analysis. The orientation of the methoxy group relative to the aromatic ring can lead to different conformers, and Raman spectroscopy can be used to study the conformational preferences of this compound in different states (e.g., liquid vs. solid) or in different solvent environments. For instance, studies on substituted anisoles have shown that Raman spectroscopy can distinguish between planar and non-planar conformations by analyzing specific vibrational modes.
Key Raman Bands for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic Ring Breathing | ~1000 |
| C-C Stretch (Ethyl) | ~900 |
| C-O-C Bend | ~400-600 |
Note: The analysis of low-frequency Raman bands can provide detailed information about the conformational isomers present.
Electronic Spectroscopy (UV-Vis and Photoionization)
Electronic spectroscopy is a powerful tool for probing the electronic structure of molecules. In the case of this compound, these techniques can provide insights into the effects of the ethyl, fluoro, and methoxy substituents on the benzene (B151609) ring's π-electron system.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption bands are typically due to π → π* transitions within the benzene ring.
The UV spectrum of benzene, the parent aromatic hydrocarbon, exhibits characteristic absorption bands. pressbooks.pub The introduction of substituents on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands. Anisoles, in comparison to phenols, show similar spectral properties, though the methoxy group's influence can be distinct. cdnsciencepub.comresearchgate.netresearchgate.net
In this compound, the methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups are electron-donating, while the fluorine (-F) atom is an electron-withdrawing group. The interplay of these electronic effects will influence the energy of the π and π* orbitals and, consequently, the UV-Vis absorption spectrum. It is anticipated that the spectrum of this compound would display two main absorption bands, similar to other substituted benzenes, corresponding to the primary and secondary π → π* transitions.
Based on studies of related fluoroanisoles, the electronic absorption spectrum is expected in the region of 250-280 nm. For instance, the electronic absorption spectrum of meta-fluoroanisole was observed in the region of 279-251 nm, with the 0-0 transition identified at 36664 cm⁻¹ tandfonline.comtandfonline.com.
Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent (e.g., Cyclohexane)
| Transition | Expected λmax (nm) | Nature of Transition |
|---|---|---|
| Primary Band (E-band) | ~220-240 | π → π* |
Note: The values in this table are estimations based on data for analogous compounds and the expected electronic effects of the substituents. Actual experimental values may vary.
Resonance-Enhanced Two-Photon Ionization (R2PI) and Mass-Analyzed Threshold Ionization (MATI) are high-resolution spectroscopic techniques that provide detailed information about the vibrational and electronic structure of molecules in their excited and cationic ground states.
In an R2PI experiment, a tunable laser is used to excite a molecule to an intermediate electronic state (S₁). A second photon then ionizes the molecule from this excited state. By scanning the wavelength of the laser and monitoring the ion signal, a spectrum of the S₀ → S₁ transition is obtained with high sensitivity and selectivity.
MATI spectroscopy is a technique that yields the adiabatic ionization energy of a molecule with high precision. It involves the photo-excitation of a molecule to a high-lying Rydberg state just below the ionization threshold, followed by field ionization of these long-lived Rydberg states. The resulting spectrum provides detailed information about the vibrational levels of the cation.
For this compound, R2PI spectroscopy would be expected to reveal the vibrational structure of the first electronically excited state (S₁). The spectrum would likely be dominated by modes involving the benzene ring, as well as vibrations associated with the substituents. Studies on similar molecules, such as cis- and trans-3-chlorothioanisole, have successfully used R2PI to determine the first electronic excitation energies of different conformers. nih.gov
MATI spectroscopy of this compound would provide a precise value for its adiabatic ionization energy (IE). Furthermore, the vibrational structure observed in the MATI spectrum would correspond to the vibrational modes of the cation, offering insights into how the molecular structure changes upon ionization.
Table 2: Estimated Spectroscopic Constants for this compound
| Parameter | Estimated Value (cm-1) | Technique |
|---|---|---|
| First Electronic Excitation Energy (E₁) | 34000 - 36000 | R2PI |
Note: These values are estimations based on data from related substituted anisoles and thioanisoles. nih.gov Experimental determination is required for accurate values.
Synergistic Application of Hybrid Spectroscopic Techniques
The comprehensive characterization of a molecule as complex as this compound and its derivatives often necessitates the synergistic application of multiple spectroscopic techniques. Combining different methods can provide a more complete picture of the molecular structure, dynamics, and electronic properties than any single technique could alone.
For instance, the combination of high-resolution electronic spectroscopy (like R2PI and MATI) with vibrational spectroscopy (FTIR and Raman) allows for a detailed analysis of both the electronic and vibrational energy levels of the molecule in its ground, excited, and cationic states. Computational chemistry, particularly density functional theory (DFT), plays a crucial role in this synergistic approach. Theoretical calculations can predict spectroscopic properties, aiding in the assignment of experimental spectra and providing deeper insights into the underlying molecular properties. The use of DFT calculations to support experimental findings in R2PI and MATI studies has been demonstrated for other halogenated aromatic compounds.
Hyphenated techniques, such as gas chromatography-mass spectrometry (GC-MS), are invaluable for the separation and identification of components in a mixture, which is particularly relevant when studying derivatives or reaction products of this compound. While GC-MS provides information about the molecular weight and fragmentation patterns, coupling it with other spectroscopic methods like NMR or IR can provide unambiguous structural elucidation.
In the context of complex mixtures, techniques like diffusion-ordered NMR spectroscopy (DOSY) can be used to separate the NMR spectra of different components based on their diffusion coefficients, which can be a powerful tool for analyzing reaction mixtures or environmental samples containing this compound and its derivatives.
The integrated use of these diverse spectroscopic and computational methods provides a powerful toolkit for the in-depth characterization of this compound and its related compounds, advancing our understanding of their fundamental chemical properties.
Computational and Theoretical Chemistry Studies of 2 Ethyl 4 Fluoro 1 Methoxybenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) for Electronic Structure Determination
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. DFT is based on the principle that the total energy of a system is a functional of its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of organic molecules. nih.govacs.org
For a molecule like 2-Ethyl-4-fluoro-1-methoxybenzene, a typical DFT calculation would employ a hybrid functional, such as the widely used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional. iiste.orgnmas.org This functional combines the accuracy of Hartree-Fock theory with the efficiency of density functional methods. The choice of basis set is also crucial; sets like 6-31G* or the more extensive 6-311++G(d,p) are commonly used for organic compounds to provide a flexible description of the molecular orbitals. iiste.orgresearchgate.net These calculations yield fundamental electronic properties, including total energy, electron density distribution, and the molecular orbital energies.
Molecular Structure Optimization and Conformational Analysis
Before properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms—the equilibrium geometry—must be determined. This is achieved through a process called geometry optimization. gmu.edugithub.io Starting with an initial guess of the molecular structure, the calculation systematically alters the atomic coordinates to find a configuration that represents a minimum on the potential energy surface (PES). numberanalytics.com At this point, the net forces on all atoms are zero. github.io
For this compound, conformational analysis is particularly important due to the rotational freedom of the ethyl and methoxy (B1213986) substituent groups. nobelprize.org Different orientations of these groups relative to the benzene (B151609) ring correspond to different conformers, each with a distinct energy. A thorough conformational search involves rotating these bonds and performing geometry optimization for each starting conformer to locate all local minima on the PES. The structure with the absolute lowest energy is the global minimum and represents the most stable conformation of the molecule. numberanalytics.comsapub.org This analysis is critical as molecular properties can be highly dependent on the specific conformation. nobelprize.orgnih.gov
The optimized geometric parameters, such as bond lengths and angles, provide the definitive structure of the most stable conformer. While specific published data for this compound is unavailable, the following table illustrates the type of data obtained from such a calculation.
Table 1: Representative Optimized Geometrical Parameters (Illustrative) Note: The values in this table are placeholders to illustrate the output of a geometry optimization calculation and are not based on published results for this compound.
| Parameter | Bond/Angle | Theoretical Value (e.g., B3LYP/6-311+G(d,p)) |
| Bond Lengths (Å) | C-F | Value not available |
| C-O (methoxy) | Value not available | |
| O-CH₃ | Value not available | |
| C-C (ethyl) | Value not available | |
| **Bond Angles (°) ** | C-C-F | Value not available |
| C-C-O | Value not available | |
| C-O-C | Value not available | |
| Dihedral Angles (°) | C-C-O-C | Value not available |
| C-C-C-C (ethyl) | Value not available |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. numberanalytics.comlibretexts.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital devoid of electrons and can act as an electron acceptor. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.orgjoaquinbarroso.com A small gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. numberanalytics.com DFT calculations provide the energies of these orbitals, allowing for the prediction of the molecule's reactivity, ionization potential (related to HOMO energy), and electron affinity (related to LUMO energy).
Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative) Note: The values in this table are for illustrative purposes to show the expected output of an FMO analysis and are not based on published results for this compound.
| Parameter | Energy (eV) |
| HOMO Energy | Value not available |
| LUMO Energy | Value not available |
| HOMO-LUMO Gap (ΔE) | Value not available |
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict and interpret various types of molecular spectra. By simulating spectra computationally, researchers can aid in the assignment of experimental data and gain a deeper understanding of the underlying molecular transitions.
Theoretical Calculation of Vibrational Frequencies (Infrared, Raman)
Once a molecule's geometry has been optimized to an energy minimum, a vibrational frequency calculation can be performed. github.ioyoutube.com This calculation computes the second derivatives of the energy with respect to the atomic positions, which determines the force constants for the molecular vibrations. The results provide the frequencies of the fundamental vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. scm.comsquarespace.com
These calculations also yield the IR intensities and Raman activities for each mode, which helps in predicting the appearance of the spectra. nih.gov Comparing the computed vibrational frequencies with experimental IR and Raman spectra is a standard method for confirming the structure of a synthesized compound.
Table 3: Representative Calculated Vibrational Frequencies (Illustrative) Note: This table illustrates the format of data from a vibrational frequency calculation. The values are not based on published results for this compound.
| Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment |
| Value not available | Value not available | Value not available | e.g., C-H stretch (aromatic) |
| Value not available | Value not available | Value not available | e.g., C-F stretch |
| Value not available | Value not available | Value not available | e.g., O-CH₃ rock |
| Value not available | Value not available | Value not available | e.g., C-C-C bend (ethyl) |
Simulation of Electronic Spectra (UV-Vis)
The electronic absorption spectrum (UV-Vis) of a molecule can be simulated using Time-Dependent Density Functional Theory (TD-DFT). faccts.demdpi.com This method calculates the energies of the transitions from the electronic ground state to various excited states. mdpi.com The calculation provides the excitation energy, which corresponds to the absorption wavelength (λmax), and the oscillator strength, which is related to the intensity of the absorption band. acs.org
Simulating the UV-Vis spectrum helps in understanding the electronic transitions within the molecule, such as π → π* or n → π* transitions, and provides a theoretical basis for interpreting experimental spectra. acs.org
Table 4: Representative Simulated UV-Vis Spectral Data (Illustrative) Note: The values in this table are placeholders to illustrate the output of a TD-DFT calculation and are not based on published results for this compound.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| Value not available | Value not available | e.g., HOMO → LUMO |
| Value not available | Value not available | e.g., HOMO-1 → LUMO |
| Value not available | Value not available | e.g., HOMO → LUMO+1 |
Advanced Computational Methods
Excited State Deactivation Pathways
Theoretical studies on molecules with similar structures, such as anisole (B1667542) and p-fluoroanisole, offer insights into the potential excited state deactivation pathways of this compound. The relaxation dynamics of these related compounds are significantly influenced by their electronic state and whether they are in a neutral or protonated form. rsc.org
In its neutral state, a molecule like this compound is expected to have a ¹πσ* state that plays a crucial role in its relaxation along the O–CH₃ coordinate, potentially leading to the formation of a CH₃ radical. rsc.org Computational models indicate the presence of conical intersections (CIs) between the ground and excited state potential energy surfaces. These CIs, though hindered by a small energy barrier, act as non-adiabatic gateways for the molecule to return to its ground state without emitting radiation. rsc.org
Upon protonation, the deactivation pathways are predicted to change. Besides the prefulvenic deformation of the benzene ring, the lowest ¹(σ,n)π* state along the C–O–C bond angle is anticipated to become a key player in the photochemistry and relaxation dynamics. rsc.org For protonated anisole, a barrierless relaxation pathway is observed, which could facilitate ultrafast deactivation from the excited state to the ground state via a low-lying S₁/S₀ conical intersection. rsc.org Another potential pathway for protonated species involves the cleavage of the C–OCH₃ bond at the ¹(σ,n)π* state, a process that is hindered by a significant energy barrier and would likely occur in systems with substantial excess energy. rsc.org
The substitution pattern, including the ethyl and fluoro groups on the benzene ring, will likely modulate the precise energies of the electronic states and the barriers to these deactivation pathways, but the fundamental mechanisms are expected to be analogous to those observed in anisole and p-fluoroanisole.
Molecular Docking and Molecular Simulation for Interaction Studies with Chemical Receptors
For instance, a study on 4-ethyl-2-methoxyphenol, a compound structurally similar to this compound, investigated its interaction with the Glucagon-like peptide-1 (GLP-1) receptor, a target for antidiabetic drugs. The results of this docking study are summarized in the table below.
| Compound | Receptor | Gibbs Free Energy (ΔG) | Interacting Residues |
|---|---|---|---|
| 4-Ethyl-2-methoxyphenol | GLP-1 Receptor | -6.10 kcal/mol | SER 84, CYS 85, TRP 87, ALA 92, VAL 95, PRO 96 |
The negative Gibbs free energy indicates a spontaneous binding process. The interacting residues are the specific amino acids within the receptor's binding pocket that form connections with the ligand. Given the structural similarities, it is plausible that this compound could also exhibit favorable binding energies and interact with similar residues in various receptors. The presence of the fluorine atom in this compound could introduce additional interactions, such as halogen bonding, which may influence its binding affinity and specificity.
Molecular simulations, which provide a dynamic view of the ligand-receptor interactions over time, would be a valuable next step to complement docking studies. These simulations can offer deeper insights into the stability of the binding pose and the role of solvent molecules in the interaction.
Pharmacophore Modeling
Pharmacophore modeling is a computational approach used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
There are no specific pharmacophore models currently published for this compound. However, based on its chemical structure, a hypothetical pharmacophore model can be proposed. The key features of this compound that would be considered in a pharmacophore model are detailed in the table below.
| Structural Feature | Potential Pharmacophoric Feature |
|---|---|
| Methoxy Group (-OCH₃) | Hydrogen Bond Acceptor |
| Fluorine Atom (-F) | Hydrogen Bond Acceptor / Halogen Bond Donor |
| Benzene Ring | Aromatic/Hydrophobic Region |
| Ethyl Group (-CH₂CH₃) | Hydrophobic Region |
A pharmacophore model for this compound would be constructed by identifying the spatial arrangement of these features. This model could then be used to screen large databases of chemical compounds to find other molecules that share the same pharmacophoric features and are therefore likely to have similar biological activities. Furthermore, such a model can be instrumental in designing new molecules with potentially enhanced activity by optimizing the arrangement and nature of these functional groups. The development of a specific pharmacophore model for this compound would require experimental data on its biological activity against a particular target.
Derivatization and Transformational Chemistry of 2 Ethyl 4 Fluoro 1 Methoxybenzene
Strategic Functional Group Interconversions
The chemical architecture of 2-Ethyl-4-fluoro-1-methoxybenzene provides distinct sites for selective functional group manipulations, enabling the synthesis of a diverse array of derivatives.
Modification of the Ethyl Side Chain (e.g., oxidation to carbonyls or carboxyls)
The ethyl group attached to the benzene (B151609) ring is a key site for oxidative transformations, leading to the formation of valuable carbonyl and carboxyl derivatives.
Furthermore, the entire ethyl side chain can be oxidized to a carboxylic acid group. A standard and powerful method for this transformation is the use of potassium permanganate (B83412) (KMnO₄) under heating. This reaction typically proceeds by converting the alkylbenzene to the corresponding benzoic acid. For this compound, this would yield 5-ethyl-2-fluoro-4-methoxybenzoic acid. The reaction works effectively if there is at least one hydrogen atom on the benzylic carbon. researchgate.net
Below is a table summarizing these oxidative transformations:
| Starting Material | Product | Reagents and Conditions | Transformation |
| This compound | 1-(5-Ethyl-2-fluoro-4-methoxyphenyl)ethan-1-one | e.g., CrO₃, acetic anhydride/acetic acid | Oxidation of ethyl to acetyl group |
| This compound | 5-Ethyl-2-fluoro-4-methoxybenzoic acid | KMnO₄, heat | Oxidation of ethyl to carboxylic acid |
Introduction of Additional Halogen Atoms for Further Functionalization
The introduction of additional halogen atoms, such as bromine or iodine, onto the aromatic ring of this compound opens up new possibilities for subsequent cross-coupling reactions and further diversification of the molecular scaffold. The regioselectivity of these electrophilic aromatic substitution reactions is governed by the directing effects of the existing substituents: the strongly activating and ortho-para directing methoxy (B1213986) group, the deactivating but ortho-para directing fluorine atom, and the weakly activating and ortho-para directing ethyl group.
Based on these directing effects, electrophilic halogenation is expected to occur at the positions ortho and para to the activating methoxy group. Given that the para position is already occupied by the ethyl group, substitution is most likely to occur at the positions ortho to the methoxy group.
Bromination: The bromination of this compound can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a suitable catalyst or solvent. The most probable position for bromination would be at the C3 or C5 position, ortho to the methoxy group.
Iodination: Similarly, iodination can be carried out using reagents such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent like iodic acid (HIO₃). Again, the iodine atom is expected to be introduced at the positions ortho to the methoxy group.
These halogenated derivatives are valuable intermediates for a variety of cross-coupling reactions.
Coupling Reactions for Scaffold Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from halogenated aromatic compounds.
Suzuki-Miyaura Cross-Coupling for Biaryl Formation
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.govrsc.orgchemspider.comrsc.orgbeilstein-journals.org
A halogenated derivative of this compound, such as 1-bromo-5-ethyl-2-fluoro-4-methoxybenzene, can be readily coupled with various arylboronic acids to generate a wide range of biaryl structures. For example, the reaction with phenylboronic acid would yield 5-ethyl-2-fluoro-4-methoxy-1,1'-biphenyl.
A general scheme for this reaction is presented below:
| Aryl Halide | Boronic Acid | Catalyst/Base | Product |
| 1-Bromo-5-ethyl-2-fluoro-4-methoxybenzene | Phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Ethyl-2-fluoro-4-methoxy-1,1'-biphenyl |
| 1-Bromo-5-ethyl-2-fluoro-4-methoxybenzene | 4-Methylphenylboronic acid | Pd catalyst, Base | 5-Ethyl-2-fluoro-4-methoxy-4'-methyl-1,1'-biphenyl |
Exploration of Other Carbon-Carbon Bond Forming Reactions
Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be employed to diversify the this compound scaffold.
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. rsc.org For instance, a bromo-derivative of this compound could be reacted with an alkene like styrene (B11656) to introduce a styrenyl group onto the aromatic ring.
Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govrsc.orgchemspider.com This reaction typically uses a palladium catalyst and a copper co-catalyst. A halogenated this compound derivative can be coupled with various terminal alkynes to produce arylalkyne structures.
Synthesis of Analogues and Isomers
The synthesis of analogues and isomers of this compound allows for the systematic exploration of structure-activity relationships in various chemical and biological contexts. This can involve altering the substitution pattern on the aromatic ring or modifying the nature of the substituents.
For example, analogues with different alkyl groups in place of the ethyl group, or with additional substituents on the ring, can be synthesized through multi-step sequences. The synthesis of isomers, such as moving the fluorine atom to a different position on the ring, would typically require a different synthetic starting point.
The synthesis of a variety of ring-disubstituted 2-methoxyethyl phenylcyanoacrylates, where the substitution pattern on the benzaldehyde (B42025) starting material is varied, demonstrates a strategy for creating a library of related compounds. chemrxiv.org While not directly starting from this compound, this approach highlights the modular nature of synthesizing analogues with diverse functionalities.
Preparation of Positional and Structural Isomers for Comparative Studies
Information regarding the systematic preparation of a series of positional and structural isomers of this compound for the purpose of comparative studies is not available in the reviewed scientific literature. While commercial availability of some isomers suggests that synthetic routes exist, the detailed experimental conditions, yields, and characterization data required for a thorough comparative analysis have not been published.
Stereoselective Synthesis of Chiral Derivatives
Role of 2 Ethyl 4 Fluoro 1 Methoxybenzene As a Key Chemical Intermediate
Utility in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups on the 2-Ethyl-4-fluoro-1-methoxybenzene ring system makes it a valuable intermediate in multi-step organic synthesis. The presence of the fluorine atom can enhance the stability and lipophilicity of target molecules, properties that are often desirable in materials science and medicinal chemistry. The ethyl and methoxy (B1213986) groups offer sites for further chemical modification, allowing for the construction of intricate molecular architectures.
The synthesis of various organic compounds often involves a series of reactions where the order of steps is critical to achieving the desired substitution pattern on an aromatic ring. The directing effects of the existing substituents on this compound (the ortho, para-directing methoxy group and the ortho, para-directing ethyl group, along with the deactivating but ortho, para-directing fluorine atom) would be carefully considered in any synthetic route.
Intermediacy in Agrochemical Synthesis
Fluorinated compounds play a pivotal role in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. The inclusion of fluorine can significantly enhance the biological activity and metabolic stability of these products. While direct patent literature explicitly naming this compound as a starting material for a commercial agrochemical is not prevalent, the general class of fluorinated anisoles and related benzene (B151609) derivatives are frequently cited as key intermediates.
For example, patent literature describes various pesticide compositions that include complex fluorinated molecules. The synthesis of these active ingredients often begins with simpler, functionalized benzene rings. The structural motifs present in this compound are consistent with those found in precursors for certain classes of pesticides. The development of novel fungicides, for instance, has involved the synthesis of compounds with fluorinated aromatic portions to improve their efficacy.
Research in the agrochemical field often focuses on the creation of new molecules with improved properties. The general synthetic strategies often involve the coupling of different molecular fragments, where a compound like this compound could serve as one of the key building blocks.
Intermediacy in Pharmaceutical Precursor Synthesis
The pharmaceutical industry heavily relies on the use of fluorinated intermediates to enhance the efficacy, metabolic stability, and pharmacokinetic profiles of drug candidates. The introduction of fluorine can block metabolic pathways, increase binding affinity to target proteins, and improve membrane permeability.
Although specific examples of this compound being a direct precursor to a marketed drug are not widely published, the utility of closely related structures is well-documented. For instance, various 4-fluorobenzene derivatives are known to be precursors for a range of pharmacologically active compounds, including serotonin (B10506) antagonists. These compounds often find therapeutic applications as psychotropic agents, anti-vasospastic agents, and anti-aggregating agents.
The synthesis of pharmaceutical ingredients is a highly specialized field, with detailed synthetic routes often being proprietary. However, the fundamental principles of medicinal chemistry suggest that a molecule with the specific functionalization of this compound would be a valuable starting point for the synthesis of novel therapeutic agents. The combination of the fluoro, ethyl, and methoxy groups provides a unique chemical handle for the construction of complex drug-like molecules.
Conclusion and Future Research Perspectives
Summary of Current Academic Understanding
The chemical compound 2-Ethyl-4-fluoro-1-methoxybenzene, a substituted anisole (B1667542) derivative, occupies a space in the vast landscape of organic chemistry that is yet to be extensively explored. The current academic understanding of this specific molecule is primarily based on its classification as a fluorinated aromatic ether and inferences drawn from studies of structurally similar compounds.
Its fundamental properties can be predicted from its constituent parts: a benzene (B151609) ring substituted with an ethyl group, a fluoro group, and a methoxy (B1213986) group. The interplay of the electronic effects of these substituents—the electron-donating methoxy and ethyl groups and the electron-withdrawing fluorine atom—is expected to influence the molecule's reactivity, spectroscopic characteristics, and potential applications. The fluorine atom, in particular, is known to impart unique properties to organic molecules, such as increased metabolic stability and altered lipophilicity, which are of significant interest in medicinal chemistry and materials science.
While no dedicated scholarly articles detailing the synthesis or comprehensive characterization of this compound have been identified, its existence is confirmed through its listing in several chemical supplier catalogs, which provide basic identifiers such as its CAS number (1369865-70-2). This suggests that the compound is available for research purposes, likely synthesized on demand or as part of larger chemical libraries.
Identification of Unaddressed Research Questions and Challenges
The scarcity of dedicated research on this compound presents a multitude of unaddressed questions and inherent challenges for the scientific community.
Key Unaddressed Research Questions:
Optimized Synthesis: What are the most efficient and scalable synthetic routes to produce this compound with high purity and yield?
Detailed Spectroscopic Profile: What are the definitive nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR), infrared (IR), and mass spectrometry (MS) data for this compound? How do the through-space and through-bond couplings involving the fluorine atom manifest in its NMR spectra?
Physicochemical Properties: What are its fundamental physical properties, such as melting point, boiling point, and solubility in various solvents?
Reactivity and Derivatization: How does the unique substitution pattern influence its reactivity in various organic reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions? What novel derivatives can be synthesized from this scaffold?
Biological Activity: Does this compound or its derivatives exhibit any significant biological activity, for instance, as an agrochemical or a pharmaceutical intermediate?
Material Science Applications: Could the specific arrangement of its functional groups lead to applications in areas like liquid crystals or as a component in advanced polymers?
Challenges:
The primary challenge is the current lack of foundational research. Without established synthetic protocols and characterization data, any investigation into its properties or applications must start from first principles. This includes overcoming potential synthetic hurdles, such as regioselectivity in the introduction of substituents onto the aromatic ring, and the need for thorough analytical work to unequivocally confirm the structure.
Opportunities for Novel Synthetic Methodologies
The synthesis of polysubstituted aromatic compounds like this compound offers a fertile ground for the application and development of novel synthetic methodologies.
Potential Synthetic Strategies:
Multi-step Synthesis from Commercially Available Precursors: A logical approach would involve a multi-step synthesis starting from simpler, commercially available building blocks. For instance, one could envision a pathway starting with a readily available fluoroanisole or ethylphenol, followed by the sequential introduction of the remaining functional groups through established reactions like Friedel-Crafts alkylation/acylation followed by reduction, and electrophilic fluorination or nucleophilic aromatic substitution. The challenge in such a sequence lies in controlling the regioselectivity of each step.
Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Negishi, or Buchwald-Hartwig reactions, could offer elegant and efficient routes. For example, a suitably functionalized bromo- or iodo-fluoroanisole could be coupled with an ethylating agent.
Directed Ortho-Metalation (DoM): The methoxy group is a well-known directed metalating group. This strategy could be employed to selectively introduce the ethyl group at the ortho position of a fluorinated anisole derivative.
Late-Stage Fluorination: Advances in late-stage fluorination techniques could allow for the introduction of the fluorine atom onto a pre-existing 2-ethyl-1-methoxybenzene scaffold, although controlling the position of fluorination could be challenging.
The development of a robust and scalable synthesis for this compound would not only make this compound more accessible for further research but could also serve as a case study for the synthesis of other similarly substituted aromatic compounds.
Advancements in Computational and Spectroscopic Characterization Techniques
Modern computational and spectroscopic techniques are poised to play a pivotal role in elucidating the properties of this compound, even in the absence of extensive experimental data.
Computational Chemistry:
DFT Calculations: Density Functional Theory (DFT) can be employed to predict a wide range of properties, including its three-dimensional structure, electronic properties (such as electrostatic potential maps and frontier molecular orbitals), and spectroscopic data.
NMR Prediction: The prediction of ¹H, ¹³C, and especially ¹⁹F NMR chemical shifts and coupling constants through computational methods has become increasingly accurate. google.com These predictions can be invaluable in confirming the structure of a synthesized sample and in interpreting complex spectra. For instance, computational studies on fluoroaniline (B8554772) isomers have shown good agreement with experimental data. nih.gov
Reaction Mechanism Studies: Computational modeling can be used to explore potential synthetic pathways and predict the feasibility and regioselectivity of different reactions, thereby guiding experimental work.
Spectroscopic Techniques:
Advanced NMR Spectroscopy: Beyond standard 1D NMR, two-dimensional techniques such as COSY, HSQC, and HMBC will be essential for the unambiguous assignment of all proton and carbon signals. Furthermore, ¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and large chemical shift range. google.com Studies on the effect of substituents on fluorine-fluorine coupling constants in fluorobenzenes provide a basis for understanding the spectra of more complex molecules. acs.org
High-Resolution Mass Spectrometry (HRMS): HRMS will be crucial for determining the exact mass and elemental composition of the molecule, providing definitive confirmation of its chemical formula.
Vibrational Spectroscopy (IR and Raman): Infrared and Raman spectroscopy can provide valuable information about the functional groups present in the molecule and can be used in conjunction with computational predictions to confirm its vibrational modes.
The synergy between advanced spectroscopic characterization and computational modeling will be instrumental in building a comprehensive profile of this compound and in overcoming the current knowledge gap. This combined approach will undoubtedly accelerate the exploration of its chemical space and potential applications.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 2-Ethyl-4-fluoro-1-methoxybenzene in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., vapor respirators) is advised if vapor exposure is possible .
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
- Storage : Store in a cool, dry, well-ventilated area away from ignition sources. Use closed systems to minimize vapor release .
- Fire Safety : Use carbon dioxide or dry chemical powder extinguishers. Avoid water jets due to potential splashing hazards .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer :
- Cross-Coupling Reactions : Adapt methodologies from structurally similar compounds. For example, a Sonogashira coupling (e.g., using 4-fluoro-1-methoxybenzene derivatives with ethyl-substituted alkynes) under argon with copper/ligand catalysts (65% yield observed in analogous reactions) .
- Purification : Use silica gel column chromatography with hexane/ethyl acetate gradients. Confirm purity via NMR and GC-MS .
Q. How should researchers characterize this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : Compare H and C NMR chemical shifts with PubChem data for analogous methoxy-fluoroarenes (e.g., 1-ethoxy-4-fluoro derivatives) .
- Mass Spectrometry : Use high-resolution MS to confirm molecular weight (expected ~168.2 g/mol based on similar compounds) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
Advanced Research Questions
Q. How can contradictions in reported spectroscopic data for derivatives of this compound be resolved?
- Methodological Answer :
- Systematic Validation : Replicate experiments under standardized conditions (solvent, temperature, instrument calibration). Cross-reference with computational predictions (e.g., DFT for NMR shifts) .
- Collaborative Verification : Share raw data with independent labs to confirm reproducibility. Publish detailed experimental parameters (e.g., solvent deuteriation effects) .
Q. What computational approaches predict the reactivity of this compound in electrophilic substitution?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DCM) using COSMO-RS to model solvation energies .
Q. What experimental designs are optimal for studying the photostability of this compound?
- Methodological Answer :
- Accelerated Aging : Expose samples to UV light (λ = 365 nm) in quartz cells. Monitor degradation via HPLC every 24 hours .
- Control Variables : Maintain temperature (25°C) and humidity (40% RH). Use dark controls to isolate photolytic effects .
Q. How can researchers mitigate hazards during large-scale synthesis?
- Methodological Answer :
- Engineering Controls : Implement closed-loop reactors and scrubbers to capture toxic fumes (e.g., HF byproducts) .
- Waste Management : Neutralize acidic waste with calcium carbonate before disposal. Partner with certified hazardous waste handlers .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
